Propionaldehyde

Description

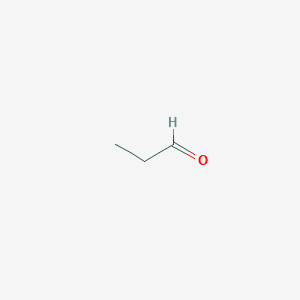

Structure

3D Structure

Propriétés

IUPAC Name |

propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O, Array | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-18-3 | |

| Record name | Propanal, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021658 | |

| Record name | Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15 °F. Vapors are heavier than air., Liquid, Liquid with a suffocating odor; [Merck Index] Clear colorless liquid with an overpowering fruity odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/sharp, pungent odour, A clear colorless liquid with an overpowering fruity odor. | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

120 °F at 760 mmHg (NTP, 1992), 48 °C, 49 °C, 120 °F | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

15 °F (NTP, 1992), -30 °C (closed cup), -22 °F (-30 °C) (Closed cup), 15-19 °F (open cup), -30 °C c.c., 15 °F | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water; miscible with ethanol, ethyl ether, SOL IN CHLOROFORM, In water, 3.06X10+5 mg/L at 25 °C, 306 mg/mL at 25 °C, Solubility in water, g/100ml: 20, miscible with alcohol, ether, water | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.805 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8657 g/cu cm at 25 °C, Relative density (water = 1): 0.8, 0.800-0.805, 0.805 | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/4/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 at 100 °F (Air = 1), Relative vapor density (air = 1): 2.0, 2 | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

235 mmHg at 68 °F ; 687 mmHg at 113 °F (NTP, 1992), 317.0 [mmHg], 317 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 31.3, 235 mmHg | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

123-38-6 | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propionaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMJ2B4M67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-114 °F (NTP, 1992), -80 °C, -81 °C, -114 °F | |

| Record name | PROPIONALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1385 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/922 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Propionaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula C₃H₆O. It is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2][3] As a reactive aldehyde, propionaldehyde serves as a crucial intermediate in a multitude of industrial chemical syntheses and is a subject of interest in toxicological and biomedical research due to its endogenous formation and reactivity. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for propionaldehyde, tailored for a scientific audience.

Chemical Structure and Identification

Propionaldehyde consists of a three-carbon chain with a carbonyl group (C=O) at the terminal position. Its structure is isomeric with acetone (B3395972) (propanone).[4]

Molecular Formula: C₃H₆O

Structural Formula:

Key Identifiers:

-

IUPAC Name: Propanal[2]

-

Synonyms: Propionic aldehyde, Methylacetaldehyde, Propaldehyde[1][2]

-

CAS Number: 123-38-6[1]

-

Molecular Weight: 58.08 g/mol [1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of propionaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent, fruity | [1][2] |

| Boiling Point | 46-50 °C | [2][5][6] |

| Melting Point | -81 °C | [1][2][5] |

| Density | 0.805 g/mL at 25 °C | [5] |

| Solubility in Water | 20 g/100 mL | [2] |

| Vapor Pressure | 317 mmHg at 25 °C | [1] |

| Flash Point | -30 °C (closed cup) | [1][7] |

| Autoignition Temperature | 207 °C | [7] |

| Refractive Index (n20/D) | 1.362 | [5] |

| LogP (octanol/water) | 0.59 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of propionaldehyde. Key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of propionaldehyde typically shows three distinct signals corresponding to the three different proton environments. The aldehyde proton (CHO) appears significantly downfield.

-

δ ~9.7 ppm (t, 1H, CHO)

-

δ ~2.4 ppm (dq, 2H, CH₂)

-

δ ~1.1 ppm (t, 3H, CH₃)

-

-

¹³C NMR: The carbon-13 NMR spectrum displays three signals, with the carbonyl carbon being the most deshielded.[8]

-

δ ~200 ppm (C=O)

-

δ ~31 ppm (CH₂)

-

δ ~6 ppm (CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum of propionaldehyde is characterized by a strong absorption band for the carbonyl (C=O) stretch and characteristic C-H stretching frequencies for the aldehyde group.[1]

-

~2980-2880 cm⁻¹: C-H stretch (alkyl)

-

~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch (aldehyde)

-

~1730 cm⁻¹: C=O stretch (strong)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of propionaldehyde results in a molecular ion peak and characteristic fragmentation patterns.[5]

-

m/z 58: Molecular ion [M]⁺

-

m/z 29: [CHO]⁺ or [C₂H₅]⁺ (base peak)

-

m/z 28: [C₂H₄]⁺

-

m/z 27: [C₂H₃]⁺

Chemical Reactivity and Key Reactions

Propionaldehyde's reactivity is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

Oxidation

Propionaldehyde can be readily oxidized to propionic acid using various oxidizing agents.

Reduction

Reduction of propionaldehyde yields 1-propanol (B7761284).

Aldol (B89426) Condensation

In the presence of a base or acid catalyst, propionaldehyde can undergo self-condensation to form 3-hydroxy-2-methylpentanal.

Experimental Protocols

Detailed methodologies for key experiments involving propionaldehyde are provided below.

Synthesis of Propionaldehyde by Oxidation of 1-Propanol

This protocol describes the laboratory-scale synthesis of propionaldehyde by the oxidation of 1-propanol using an acidified dichromate solution. The setup is designed to distill the more volatile propionaldehyde as it is formed, preventing its further oxidation to propionic acid.[9]

Materials:

-

1-Propanol

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Anti-bumping granules

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Stirrer

Procedure:

-

In a round-bottom flask, place 1-propanol and a few anti-bumping granules.

-

Prepare the oxidizing solution by carefully dissolving potassium dichromate in water and then slowly adding concentrated sulfuric acid with cooling.

-

Set up a distillation apparatus with the round-bottom flask. The receiving flask should be cooled in an ice bath.

-

Gently heat the 1-propanol to its boiling point.

-

Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol. The rate of addition should be controlled to maintain a steady distillation of the product.

-

The distillate, which is an azeotropic mixture of propionaldehyde and water, is collected in the cooled receiving flask.

-

Once the addition is complete, continue heating for a short period to ensure all the aldehyde has distilled over.

-

Dry the collected distillate over anhydrous sodium sulfate.

-

Purify the propionaldehyde by fractional distillation, collecting the fraction that boils at 46-50 °C.

Aldol Condensation of Propionaldehyde

This protocol outlines the base-catalyzed self-condensation of propionaldehyde.

Materials:

-

Propionaldehyde

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool a round-bottom flask containing propionaldehyde in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to proceed.

-

Quench the reaction by adding dilute acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol product.

-

The product can be further purified by distillation or chromatography if necessary.

Biological Significance and Signaling Pathways

Propionaldehyde is not only an industrial chemical but is also formed endogenously through various metabolic processes, including the metabolism of certain amino acids and lipid peroxidation.[10] Its high reactivity allows it to interact with cellular macromolecules, leading to potential toxic effects and the activation of cellular stress response pathways.

Metabolism of Propionaldehyde

The primary pathway for the detoxification of propionaldehyde in the body is its oxidation to propionic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][11] Propionic acid can then enter central metabolism.

Oxidative Stress and Protein Adduct Formation

As a product of lipid peroxidation, propionaldehyde is a marker and mediator of oxidative stress.[10] Its electrophilic nature allows it to react with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) to form stable covalent adducts, a process known as protein carbonylation.[6][12] This can lead to enzyme inactivation and cellular dysfunction.

Aldehyde-Induced Signaling

While a specific signaling pathway uniquely triggered by propionaldehyde is not well-defined, aldehydes, in general, are known to activate stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] This activation is often a cellular response to the damage caused by protein adduct formation and oxidative stress.

Experimental Workflow for Studying Aldehyde-Induced Cytotoxicity

This generalized workflow can be adapted to study the cytotoxic effects of propionaldehyde on a cell line of interest.

Conclusion

Propionaldehyde is a fundamentally important aldehyde with well-characterized chemical and physical properties. Its reactivity makes it a versatile building block in organic synthesis and a molecule of significant interest in toxicology and cell biology. Understanding its synthesis, reactions, and interactions with biological systems is crucial for researchers in chemistry and the life sciences. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of propionaldehyde.

References

- 1. PROPIONALDEHYDE - Seventeenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Steady-state and pre-steady-state kinetics of propionaldehyde oxidation by sheep liver cytosolic aldehyde dehydrogenase at pH 5.2. Evidence that the release of NADH remains rate-limiting in the enzyme mechanism at acid pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 6. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation and immunological properties of aldehyde-derived protein adducts following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Propionaldehyde: A Comprehensive Technical Guide for Researchers

IUPAC Name: Propanal CAS Number: 123-38-6

This technical guide provides an in-depth overview of propionaldehyde (propanal), a significant three-carbon aldehyde.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, experimental protocols for its synthesis, and its biological relevance.

Core Chemical and Physical Properties

Propionaldehyde is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2] It is a highly reactive compound due to the presence of the aldehyde functional group.[3][4]

Table 1: Physicochemical Properties of Propionaldehyde

| Property | Value | Reference |

| Molecular Formula | C₃H₆O | [1] |

| Molecular Weight | 58.08 g/mol | [1] |

| Boiling Point | 46-50 °C | [1] |

| Melting Point | -81 °C | [1] |

| Density | 0.81 g/cm³ | [2] |

| Flash Point | -26 °C | [1][2] |

| Solubility in Water | 20 g/100 mL | [1] |

| Vapor Pressure | 235 mmHg at 20 °C | [2] |

Safety and Handling

Propionaldehyde is a hazardous substance and requires careful handling in a laboratory setting. It is highly flammable and can form explosive mixtures with air.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.

Table 2: GHS Hazard Information for Propionaldehyde

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor.[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[1] |

| Specific target organ toxicity | H335: May cause respiratory irritation.[1] |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and explosion-proof equipment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Protocol: Synthesis of Propionaldehyde

This section details a laboratory-scale synthesis of propionaldehyde via the oxidation of n-propyl alcohol, adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

n-Propyl alcohol (100 g, 1.7 moles)

-

Potassium dichromate (164 g, 0.56 mole)

-

Concentrated sulfuric acid (120 mL, 2.2 moles)

-

Water (1 L)

-

Anhydrous sodium sulfate (B86663) (5 g)

-

2-L three-necked round-bottomed flask

-

Mercury-sealed stirrer

-

Dropping funnel

-

60-cm bulb condenser

-

Distillation apparatus

-

Ice-water bath

Procedure:

-

Place 100 g (125 cc, 1.7 moles) of n-propyl alcohol into a 2-L three-necked round-bottomed flask equipped with a mercury-sealed stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle.[3]

-

Circulate water at 60°C through the bulb condenser. Connect a second condenser for downward distillation to the top of the first condenser, and circulate cold water through it. The receiver should be cooled in an ice-water bath.[3]

-

Heat the alcohol in the flask to boiling and begin stirring.[3]

-

Prepare an oxidizing mixture by dissolving 164 g (0.56 mole) of potassium dichromate in 1 L of water and carefully adding 120 cc of concentrated sulfuric acid.[3]

-

Add the oxidizing mixture to the boiling alcohol through the dropping funnel over approximately 30 minutes, maintaining vigorous boiling of the flask's contents.[3]

-

After the addition is complete, continue to boil the mixture for an additional 15 minutes to distill any remaining aldehyde.[3]

-

Collect the distillate, which is crude propionaldehyde.

-

Dry the collected propionaldehyde with 5 g of anhydrous sodium sulfate.[3]

-

Perform a fractional distillation of the dried product. Collect the fraction boiling between 48–55 °C. The expected yield is 44–47 g (45–49% of the theoretical amount).[3]

Biological Relevance and Metabolism

Propionaldehyde is a reactive aldehyde that can be formed endogenously through various metabolic processes and is also present in the environment. In biological systems, it is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH).[6] This detoxification pathway is crucial as aldehydes are generally toxic to cells.

The metabolic pathway of propionaldehyde involves its oxidation to propionic acid, a reaction catalyzed by ALDH with the concomitant reduction of NAD⁺ to NADH.[6] Propionic acid can then enter central metabolic pathways.

Experimental Workflow: Laboratory Synthesis

The laboratory synthesis of propionaldehyde described in Section 3 can be visualized as a workflow diagram, outlining the key steps from starting materials to the purified product.

References

- 1. pnas.org [pnas.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Propionaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 6. Steady-state and pre-steady-state kinetics of propionaldehyde oxidation by sheep liver cytosolic aldehyde dehydrogenase at pH 5.2. Evidence that the release of NADH remains rate-limiting in the enzyme mechanism at acid pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of propionaldehyde, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols, and a logical workflow diagram to illustrate the process of property determination.

Physical Properties of Propionaldehyde

Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula CH₃CH₂CHO. It is a colorless, volatile liquid with a characteristic pungent, fruity odor. Understanding its physical properties is crucial for its application in various chemical syntheses and for ensuring safe handling and storage.

The boiling point and density of propionaldehyde have been determined and reported in numerous chemical literature and databases. The following table summarizes these key physical properties.

| Physical Property | Value | Conditions |

| Boiling Point | 46-50 °C | At standard atmospheric pressure (760 mmHg) |

| 48 °C | At standard atmospheric pressure[1] | |

| 49 °C | At 760 Torr[2] | |

| Density | 0.81 g/cm³ | At 20 °C[1] |

| 0.805 g/mL | At 25 °C[3][4][5] | |

| 0.805 g/mL | At 20 °C |

Experimental Protocols

Accurate determination of physical properties relies on precise and validated experimental methodologies. The following sections detail the protocols for the synthesis of propionaldehyde and the determination of its boiling point, as well as a standard method for measuring its density.

A common laboratory method for the preparation of propionaldehyde is the oxidation of 1-propanol (B7761284). This procedure also allows for the direct determination of the product's boiling point during purification.

Materials:

-

1-Propanol

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distillation apparatus with a reflux condenser and a receiving flask

Procedure:

-

Reaction Setup: In a round-bottom flask, place 1-propanol. The flask is fitted with a dropping funnel and a reflux condenser. The outlet of the reflux condenser is connected to a distillation condenser and a cooled receiving flask.

-

Oxidizing Mixture Preparation: Prepare a solution of potassium dichromate in water and slowly add concentrated sulfuric acid while cooling the mixture.

-

Oxidation Reaction: Gently heat the 1-propanol in the flask to its boiling point. Slowly add the oxidizing mixture from the dropping funnel. The heat from the exothermic reaction will maintain the distillation of the propionaldehyde as it is formed. The temperature of the vapor at the distillation head should be monitored.

-

Product Collection: The propionaldehyde, having a lower boiling point than 1-propanol, distills over and is collected in the ice-cooled receiving flask.

-

Purification and Boiling Point Measurement: The collected distillate is dried over anhydrous sodium sulfate. The dried liquid is then purified by fractional distillation. The boiling point is recorded as the temperature range over which the majority of the liquid distills at a constant temperature. The boiling point of pure propionaldehyde is expected to be in the range of 46-50 °C at standard atmospheric pressure.

The density of a liquid can be determined using several standard methods. The pycnometer method is a precise and commonly used technique for volatile liquids like propionaldehyde. This protocol is based on the principles outlined in OECD Test Guideline 109.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

-

Propionaldehyde sample

-

Deionized water (for calibration)

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with deionized water and insert the stopper, ensuring the capillary is filled and no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully wipe it dry, and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of Propionaldehyde Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the propionaldehyde sample, following the same procedure as with water.

-

Equilibrate the filled pycnometer in the constant temperature water bath.

-

Wipe the pycnometer dry and weigh it (m_propionaldehyde).

-

-

Calculation of Density:

-

The mass of the propionaldehyde is calculated as: m_sample = m_propionaldehyde - m_empty.

-

The density of the propionaldehyde (ρ_propionaldehyde) is then calculated as: ρ_propionaldehyde = m_sample / V.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of propionaldehyde, from initial synthesis to final data analysis.

Caption: Workflow for the determination of the physical properties of propionaldehyde.

References

An In-depth Technical Guide to the Spectroscopic Data of Propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propionaldehyde (propanal), a key aldehyde in organic chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of propionaldehyde is characterized by three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~2.4 | Doublet of Quartets (dq) | 2H | Methylene protons (-CH₂-) |

| ~1.1 | Triplet (t) | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of propionaldehyde shows three signals, one for each unique carbon atom.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~203.2 | Carbonyl carbon (C=O)[1] |

| ~37.3 | Methylene carbon (-CH₂-)[1] |

| ~6.0 | Methyl carbon (-CH₃)[1] |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of propionaldehyde is as follows:

-

Sample Preparation: Approximately 10-20 mg of high-purity propionaldehyde is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.[4]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16 to 64 scans to ensure a good signal-to-noise ratio.[2]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.[5]

-

A wider spectral width of about 240 ppm is necessary.[5]

-

Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[2][5]

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of propionaldehyde is dominated by a strong absorption band due to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2845 | Strong | C-H stretch (alkyl)[6] |

| ~2880-2650 | Medium | C-H stretch (aldehyde)[6] |

| ~1740-1720 | Very Strong | C=O stretch (carbonyl)[6] |

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like propionaldehyde is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[2]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is automatically subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.[2]

-

Sample Application: A small drop of neat propionaldehyde is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[2] To improve the signal-to-noise ratio, 16 to 32 scans are co-added and averaged.[2]

-

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of propionaldehyde shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 58 | Moderate | [C₃H₆O]⁺• (Molecular Ion, M⁺•)[7] |

| 29 | High (Base Peak) | [CHO]⁺ or [C₂H₅]⁺[7] |

| 28 | Moderate | [C₂H₄]⁺• or [CO]⁺•[7] |

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile compounds like propionaldehyde.

-

Sample Preparation: The propionaldehyde sample is diluted in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.[2]

-

Gas Chromatography (GC):

-

Instrumentation: A GC system coupled to a mass spectrometer.[2]

-

Injection: 1 µL of the diluted sample is injected into the GC inlet, which is typically heated to around 250 °C.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).[2] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[2]

-

-

Mass Spectrometry (MS):

-

Ionization: As the propionaldehyde elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

References

- 1. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. propanal low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. hmdb.ca [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

Propionaldehyde synthesis from 1-propanol oxidation

An In-depth Technical Guide to the Synthesis of Propionaldehyde via 1-Propanol (B7761284) Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionaldehyde (propanal) is a crucial three-carbon aldehyde serving as a vital intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, resins, and fragrances.[1][2] While the industrial-scale production of propionaldehyde is dominated by the hydroformylation of ethylene[1][3], its synthesis through the selective oxidation of 1-propanol remains a fundamental and widely applied transformation in laboratory and specialized settings. This guide provides a comprehensive technical overview of the primary methodologies for this conversion, focusing on the chemical principles, detailed experimental protocols, and quantitative outcomes. The key challenge in this synthesis is achieving high selectivity for propionaldehyde while preventing its subsequent oxidation to propionic acid. This document explores various strategies to control this selectivity, including the use of specific oxidizing agents and the immediate removal of the product from the reaction medium.

Core Principles of Selective Oxidation

The oxidation of a primary alcohol, such as 1-propanol, proceeds in two main stages: first to an aldehyde (propionaldehyde) and then to a carboxylic acid (propionic acid).

Caption: General pathway for the oxidation of 1-propanol.

The primary objective is to halt the reaction at the aldehyde stage. This is typically achieved by one of two strategies:

-

Use of Mild Oxidizing Agents: Employing reagents that are strong enough to oxidize the alcohol to an aldehyde but not sufficiently potent to effect the subsequent oxidation to a carboxylic acid under the reaction conditions.[4]

-

Immediate Product Removal: Taking advantage of the different physical properties of the reactant and products. Propionaldehyde has a much lower boiling point (48°C) than 1-propanol (97°C) and propionic acid (141°C).[3] By performing the reaction at a controlled temperature and immediately distilling the aldehyde as it forms, over-oxidation can be effectively prevented.[1]

Synthesis Methodologies

Method 1: Oxidation with Chromium-Based Reagents

The most common laboratory-scale synthesis of propionaldehyde from 1-propanol involves oxidation with an acidified solution of potassium dichromate (K₂Cr₂O₇).[3] The key to achieving high selectivity for the aldehyde is the use of a specific distillation setup that removes the volatile propionaldehyde from the reaction mixture as it is formed.[1]

This protocol is adapted from established procedures in organic synthesis.[5][6]

-

Apparatus Setup:

-

A three-necked, round-bottomed flask (2 L) is fitted with a mercury-sealed stirrer, a dropping funnel, and a 60-cm bulb condenser set at a 45° angle.

-

The first condenser is connected to a circulating water bath maintained at 60°C. This temperature is high enough to allow propionaldehyde vapor (b.p. 48°C) to pass but will condense and return the unreacted 1-propanol (b.p. 97°C) to the flask.[3][5]

-

A second condenser, cooled with cold circulating water, is attached to the outlet of the first condenser for downward distillation.

-

An ice-cooled receiver flask is connected to the end of the second condenser to collect the propionaldehyde distillate.[5]

-

-

Reagents:

-

1-Propanol: 100 g (1.7 moles)

-

Potassium Dichromate (K₂Cr₂O₇): 164 g (0.56 mole)

-

Concentrated Sulfuric Acid (H₂SO₄): 120 mL (2.2 moles)

-

Water: 1 L

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): 5 g (for drying)

-

-

Procedure:

-

Place the 100 g of 1-propanol into the 2 L flask.

-

Prepare the oxidizing mixture by dissolving 164 g of potassium dichromate in 1 L of water and then slowly adding 120 mL of concentrated sulfuric acid with cooling.

-